molecular formula C24H45NO B13973410 1-(Azepan-1-yl)octadec-9-en-1-one CAS No. 56630-43-4

1-(Azepan-1-yl)octadec-9-en-1-one

Katalognummer: B13973410
CAS-Nummer: 56630-43-4
Molekulargewicht: 363.6 g/mol
InChI-Schlüssel: VADPGEGXKQJSBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-1-yl)octadec-9-en-1-one is a chemical compound with the molecular formula C24H45NO. It is known for its unique structure, which includes an azepane ring attached to an octadec-9-en-1-one chain. This compound has a molecular weight of 363.62 g/mol and a density of 0.899 g/cm³ . It is primarily used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(Azepan-1-yl)octadec-9-en-1-one typically involves the reaction of azepane with octadec-9-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(Azepan-1-yl)octadec-9-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Azepan-1-yl)octadec-9-en-1-one is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)octadec-9-en-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(Azepan-1-yl)octadec-9-en-1-one can be compared with similar compounds such as:

    1-(Piperidin-1-yl)octadec-9-en-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)octadec-9-en-1-one: Contains a morpholine ring, offering different chemical properties.

    1-(Pyrrolidin-1-yl)octadec-9-en-1-one: Features a pyrrolidine ring, leading to unique reactivity.

The uniqueness of this compound lies in its azepane ring, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

56630-43-4

Molekularformel

C24H45NO

Molekulargewicht

363.6 g/mol

IUPAC-Name

1-(azepan-1-yl)octadec-9-en-1-one

InChI

InChI=1S/C24H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(26)25-22-19-16-17-20-23-25/h9-10H,2-8,11-23H2,1H3

InChI-Schlüssel

VADPGEGXKQJSBO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)N1CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.